molecular formula C7H6BrClO B1376318 (3-Bromo-2-chlorophenyl)methanol CAS No. 1261524-75-7

(3-Bromo-2-chlorophenyl)methanol

Cat. No.: B1376318
CAS No.: 1261524-75-7
M. Wt: 221.48 g/mol
InChI Key: UAMPSBOTQHHEIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Bromo-2-chlorophenyl)methanol is a brominated and chlorinated aromatic alcohol with the molecular formula C₇H₆BrClO and an approximate molecular weight of 221.48 g/mol. This compound serves as a critical intermediate in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura borylation. For instance, it has been utilized to synthesize boronic ester derivatives (e.g., [2-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol) with an 82% yield, highlighting its reactivity in introducing boron functionalities . Its structural features—a bromine atom at the 3-position and a chlorine atom at the 2-position—make it a versatile precursor in pharmaceutical and materials chemistry.

Properties

IUPAC Name

(3-bromo-2-chlorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrClO/c8-6-3-1-2-5(4-10)7(6)9/h1-3,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAMPSBOTQHHEIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80736517
Record name (3-Bromo-2-chlorophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80736517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261524-75-7
Record name (3-Bromo-2-chlorophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80736517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-bromo-2-chlorophenyl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromo-2-chlorophenyl)methanol typically involves the reaction of 3-bromo-2-chlorobenzaldehyde with a reducing agent such as sodium borohydride (NaBH4) in an appropriate solvent like ethanol. The reaction proceeds under mild conditions, resulting in the reduction of the aldehyde group to a hydroxyl group, forming the desired methanol derivative.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar reduction reactions but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: (3-Bromo-2-chlorophenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: Further reduction can convert the hydroxyl group to a methyl group using reagents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide (NaOCH3) or potassium cyanide (KCN).

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in water.

    Reduction: Lithium aluminum hydride (LiAlH4) in ether or sodium borohydride (NaBH4) in ethanol.

    Substitution: Sodium methoxide (NaOCH3) in methanol or potassium cyanide (KCN) in dimethyl sulfoxide (DMSO).

Major Products Formed:

    Oxidation: 3-Bromo-2-chlorobenzaldehyde or 3-Bromo-2-chlorobenzoic acid.

    Reduction: 3-Bromo-2-chlorotoluene.

    Substitution: Various substituted phenylmethanols depending on the nucleophile used.

Scientific Research Applications

(3-Bromo-2-chlorophenyl)methanol has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving halogenated phenols and alcohols.

    Medicine: It may be explored for its potential therapeutic properties, particularly in the development of new drugs with antimicrobial or anticancer activities.

    Industry: The compound’s reactivity makes it useful in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3-Bromo-2-chlorophenyl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance its binding affinity to certain molecular targets, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

Key compounds for comparison include positional isomers and derivatives with substituted methyl groups (Table 1).

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Properties/Applications
This compound Not provided C₇H₆BrClO ~221.48 3-Br, 2-Cl Boronic ester precursor
(2-Bromo-5-chlorophenyl)methanol 60666-70-8 C₇H₆BrClO ~221.48 2-Br, 5-Cl High structural similarity (0.88)
(5-Bromo-2-chlorophenyl)methanol 149965-40-2 C₇H₆BrClO ~221.48 5-Br, 2-Cl Potential cross-coupling substrate
(3-Bromo-4-methylphenyl)methanol 68120-35-4 C₈H₉BrO 201.06 3-Br, 4-Me Laboratory research chemical
(3-Bromo-2,4,6-trimethylphenyl)methanol 1535410-87-7 C₁₀H₁₃BrO 229.12 3-Br, 2,4,6-Me Increased lipophilicity

Key Observations :

  • Positional Isomers: The isomers (2-Bromo-5-chlorophenyl)methanol and (5-Bromo-2-chlorophenyl)methanol share identical molecular formulas but differ in substituent positions, leading to variations in electronic effects and polarity. Computational similarity scores (0.88) suggest near-identical reactivity in some contexts, but steric and electronic differences may impact reaction yields .
  • Methyl-Substituted Derivatives: Addition of methyl groups (e.g., in (3-Bromo-4-methylphenyl)methanol) reduces polarity and increases lipophilicity, enhancing solubility in organic solvents. The trimethyl derivative (229.12 g/mol) is significantly bulkier, affecting its diffusion properties in biological systems .

Biological Activity

(3-Bromo-2-chlorophenyl)methanol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound possesses a unique chemical structure characterized by the presence of bromine and chlorine atoms on the phenyl ring, which can influence its biological activity. The molecular formula is C7H6BrClOC_7H_6BrClO. The positioning of halogen substituents is crucial as it affects the compound's reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The halogen atoms can participate in halogen bonding , while the hydroxymethyl group can form hydrogen bonds with enzymes and receptors. These interactions may modulate enzyme activities or receptor functions, leading to therapeutic effects.

Potential Biological Activities:

  • Antimicrobial Activity : Compounds with similar structures have shown antimicrobial properties against both Gram-positive and Gram-negative bacteria. Preliminary studies suggest that this compound may exhibit similar activities.
  • Anti-inflammatory Effects : The compound's ability to inhibit inflammatory pathways could be explored for therapeutic applications in inflammatory diseases.
  • Antitumor Activity : Some derivatives of halogenated phenols have demonstrated cytotoxic effects against cancer cell lines, indicating potential antitumor properties.

Case Studies and Experimental Data

  • Antichlamydial Activity : A study investigated related compounds' efficacy against Chlamydia trachomatis. Results indicated that certain structural analogs exhibited selective inhibition of chlamydial inclusion formation in infected cells, suggesting that this compound could similarly affect chlamydial infections .
    CompoundIC50 (µM)Activity
    Compound A25Active
    Compound B40Moderate
    This compoundTBDTBD
  • Toxicity Assessments : Toxicity studies using human cell lines showed that some halogenated phenols had low toxicity profiles, making them suitable candidates for further development .
  • Antimicrobial Spectrum : In vitro tests revealed that compounds structurally similar to this compound displayed activity against a range of bacterial strains. The presence of halogens was linked to enhanced antimicrobial potency.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, often utilizing bromination and chlorination techniques. The compound serves as a precursor for various derivatives that may possess enhanced biological activities.

Derivative NameMolecular FormulaKey Features
4-Amino-3-bromo-5-chlorophenylmethanolC7H8BrClNC_7H_8BrClNContains an amino group
4-Amino-3-bromo-5-chlorobenzaldehydeC7H6BrClOC_7H_6BrClOFeatures a carbonyl group

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-Bromo-2-chlorophenyl)methanol
Reactant of Route 2
(3-Bromo-2-chlorophenyl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.